2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one
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Overview
Description
2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method involves the use of 3,4-dihydroxybenzaldehyde and 8-hydroxyflavone as starting materials. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids, each with distinct chemical and biological properties.
Scientific Research Applications
2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying flavonoid chemistry.
Biology: The compound exhibits antioxidant properties, making it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Due to its potential anti-inflammatory and anticancer activities, it is being investigated for therapeutic applications in various diseases.
Industry: The compound is used in the formulation of dietary supplements and cosmetic products due to its beneficial health effects.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It inhibits enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Signal Transduction: The compound modulates signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects.
Uniqueness
2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one is unique due to its specific hydroxylation pattern and the presence of both catechol and chromenone moieties. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other flavonoids.
Properties
CAS No. |
744252-67-3 |
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Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-8-hydroxychromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-10-5-4-8(6-13(10)19)14-7-12(18)9-2-1-3-11(17)15(9)20-14/h1-7,16-17,19H |
InChI Key |
JLIZJXVGQAXZGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=CC2=O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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